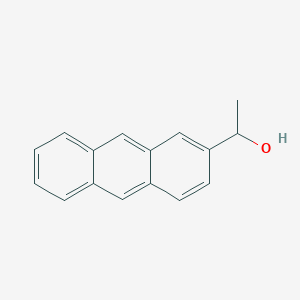

rac-1-Anthracen-2-yl-ethanol

説明

Significance of Chiral Polyaromatic Hydrocarbons (PAHs) in Contemporary Chemical Science

Chiral PAHs are a class of organic molecules that possess a non-superimposable mirror image. numberanalytics.com This structural feature is fundamental to their diverse applications, from the development of advanced materials to their role in biological systems. researchgate.netresearchgate.net The introduction of chirality into PAHs can lead to materials with unique optical activities and the ability to selectively interact with other chiral molecules. researchgate.netrsc.org

The electronic properties of anthracene (B1667546) derivatives can be fine-tuned by introducing various substituents. rsc.org For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby modifying their optical and electronic behavior. nih.gov

Table 1: Key Properties and Applications of Anthracene Scaffolds

| Property | Description | Applications |

| Electronic Properties | Efficient electron mobility and high fluorescence quantum yields due to extended π-conjugation. nih.gov | Organic electronics (OLEDs, OFETs), photovoltaics. nih.govfrontiersin.org |

| Structural Rigidity | Planar and rigid framework. nih.govrsc.org | Advanced materials, catalysis. frontiersin.orgroseresearchgroup.org |

| Functionalization | Potential for introducing various functional groups to tune properties. frontiersin.org | Tailored materials for specific electronic and optical applications. nih.gov |

Chirality is a critical factor in molecular recognition, the process by which molecules selectively bind to one another. numberanalytics.comencyclopedia.pub Chiral molecules can differentiate between the enantiomers of other chiral compounds, a phenomenon essential in many biological processes and chemical applications. numberanalytics.comnih.gov This enantioselective recognition is driven by the formation of diastereomeric complexes with different stabilities. encyclopedia.pub

In the realm of asymmetric transformations, chiral catalysts are employed to selectively produce one enantiomer of a product over the other. rsc.org The efficiency and selectivity of these transformations are highly dependent on the chiral environment created by the catalyst. rsc.org Chiral PAHs and their derivatives are increasingly being explored as ligands and catalysts in such reactions due to their well-defined structures and tunable electronic properties. rsc.org The rigid scaffold of anthracene can be functionalized with chiral moieties to create highly effective asymmetric catalysts. rsc.org

Contextualization of rac-1-Anthracen-2-yl-ethanol within the Chiral Anthracene Landscape

Within the broad class of chiral anthracene derivatives, those bearing a chiral alcohol functionality have garnered significant attention for their utility in synthetic chemistry.

Anthracene-derived chiral alcohols are valuable intermediates and auxiliaries in organic synthesis. conicet.gov.ar They can be used as chiral derivatizing agents to determine the absolute configuration and enantiomeric purity of other chiral molecules, often through NMR spectroscopy. rsc.orgresearchgate.net Furthermore, these chiral alcohols can serve as precursors for the synthesis of more complex chiral ligands and catalysts used in asymmetric reactions. conicet.gov.arunr.edu.ar The synthesis of these alcohols can be achieved through various methods, including the enantioselective reduction of corresponding ketones or through cycloaddition reactions followed by reduction. conicet.gov.arunr.edu.ar

While the synthesis of enantiomerically pure compounds is often the ultimate goal, the study of racemic mixtures, such as this compound, is crucial for the development of effective synthetic strategies. A racemic mixture contains equal amounts of both enantiomers. The resolution of these mixtures into their individual enantiomers is a key challenge in organic synthesis.

The development of methods for the kinetic resolution of racemic alcohols, including those derived from anthracene, is an active area of research. mdpi.com These methods often employ enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the two. mdpi.comresearchgate.net Understanding the behavior of the racemic form is fundamental to designing and optimizing these resolution processes. uea.ac.uk The development of efficient strategies for producing high-purity ethanol (B145695) and other alcohols often involves overcoming challenges presented by the initial racemic mixture. nih.govieabioenergy.com

Structure

3D Structure

特性

IUPAC Name |

1-anthracen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHJEBTVAVRWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399858 | |

| Record name | rac-1-Anthracen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22371-34-2 | |

| Record name | α-Methyl-2-anthracenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22371-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-1-Anthracen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ANTHRACEN-2-YL-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Rac 1 Anthracen 2 Yl Ethanol and Its Enantiomers

Racemic Synthesis Approaches

The preparation of racemic 1-Anthracen-2-yl-ethanol can be approached through several synthetic routes, primarily involving the initial construction of a 2-substituted anthracene (B1667546) scaffold followed by the elaboration of the ethanol (B145695) side chain.

Transition Metal-Catalyzed Routes to Anthracene Scaffolds as Precursors

Transition metal-catalyzed reactions have become indispensable in organic synthesis, offering efficient and selective methods for constructing complex molecular frameworks like anthracene. Current time information in Bangalore, IN.researchgate.net Catalysts based on metals such as palladium, rhodium, and copper are particularly effective for the transformations required to build and functionalize the anthracene core. Current time information in Bangalore, IN.researchgate.net These methods often provide advantages over classical approaches like Friedel-Crafts reactions or photocyclizations, which can suffer from harsh conditions and low selectivity. Current time information in Bangalore, IN.researchgate.net

A significant breakthrough in the synthesis of functionalized anthracenes is the use of transition metal-catalyzed C-H activation. Current time information in Bangalore, IN.researchgate.netbenthamscience.com This strategy allows for the direct attachment of functional groups to the anthracene core, avoiding the need for pre-functionalized starting materials. Current time information in Bangalore, IN.researchgate.net Palladium and rhodium catalysts have demonstrated notable success in these transformations. Current time information in Bangalore, IN.researchgate.netbenthamscience.com

For instance, palladium(II)-catalyzed tandem reactions have been developed to generate substituted anthracene derivatives. One such strategy involves a carboxyl-directed C-H alkenylation and a secondary C-H activation, leading to intramolecular C-C bond formation and subsequent decarboxylative aromatization to form the anthracene skeleton. benthamscience.com Another advanced method is the rhodium-catalyzed homologation of monofunctionalized naphthyl substrates, which provides selective access to substituted anthracenes. benthamscience.com

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are also pivotal in assembling the anthracene framework. Current time information in Bangalore, IN. The Suzuki-Miyaura coupling, typically palladium-catalyzed, is highly effective for forming the biaryl bonds necessary for constructing the tricyclic system. Current time information in Bangalore, IN. The Sonogashira coupling enables the synthesis of alkynylated precursors that can be cyclized to form the anthracene scaffold. Current time information in Bangalore, IN. The choice of ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), is critical in these reactions as they modulate the catalyst's activity and selectivity, enabling the synthesis of even sterically hindered anthracene derivatives. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Anthracene Synthesis

| Reaction Type | Catalyst/Reagents | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl boronic acids and aryl halides | Biaryl compounds for anthracene framework | Current time information in Bangalore, IN. |

| Sonogashira Coupling | Palladium complexes, Cu co-catalyst | Terminal alkynes and aryl halides | Alkynylated anthracene precursors | Current time information in Bangalore, IN. |

| C-H Activation/Alkenylation | Palladium(II) acetate (B1210297) | Diphenyl carboxylic acids and acrylates | Substituted anthracenes | benthamscience.com |

The principles of green chemistry are increasingly influencing the design of synthetic routes for anthracene derivatives. Current time information in Bangalore, IN. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Current time information in Bangalore, IN.orgsyn.org Transition metal catalysis inherently aligns with some of these principles due to the high efficiency and selectivity of the catalysts, which often operate under milder conditions than traditional methods. Current time information in Bangalore, IN.researchgate.net

Key green chemistry considerations in this context include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. cymitquimica.com Catalytic C-H activation is a prime example of an atom-economical process.

Safer Solvents : Replacing hazardous solvents like xylene, often used in Diels-Alder reactions, with greener alternatives such as ethanol or even performing reactions under solvent-free conditions. orgsyn.org

Energy Efficiency : Developing reactions that proceed at ambient temperature and pressure to reduce energy consumption. cymitquimica.com

Use of Catalysis : Employing catalysts in small amounts to replace stoichiometric reagents, thereby reducing waste. Current time information in Bangalore, IN.

Research has focused on developing greener methods for classic reactions. For example, studies have explored replacing the toxic, high-boiling solvent xylene in the Diels-Alder reaction between anthracene and maleic anhydride (B1165640) with more benign solvents like ethyl acetate and ethanol. orgsyn.org

Synthesis via Organometallic Reagents and Carbonyl Precursors

A direct and reliable method to synthesize rac-1-Anthracen-2-yl-ethanol involves the use of organometallic reagents reacting with suitable 2-substituted anthracene carbonyl precursors. This approach allows for the specific formation of the C-C bond and the secondary alcohol functionality in a single step.

The two primary precursors for this synthesis are 2-acetylanthracene (B17958) and 2-anthraldehyde.

From 2-Acetylanthracene : The target alcohol can be synthesized via the reduction of 2-acetylanthracene. This is a standard transformation where the ketone carbonyl is reduced to a secondary alcohol.

Reaction : 2-Acetylanthracene + Reducing Agent → this compound

Typical Reducing Agents : Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. NaBH₄ is a milder and more selective reagent, typically used in alcoholic solvents like ethanol or methanol.

From 2-Anthraldehyde : Alternatively, a Grignard reaction provides a route to the target molecule. The reaction of 2-anthraldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) followed by an acidic workup yields this compound. purdue.edumasterorganicchemistry.comlibretexts.org

Reaction : 2-Anthraldehyde + CH₃MgBr → Intermediate Alkoxide → this compound (after H₃O⁺ workup) purdue.edumasterorganicchemistry.com

Mechanism : The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting alkoxide yields the secondary alcohol. masterorganicchemistry.comyoutube.com

The synthesis of the necessary precursors, 2-acetylanthracene and 2-anthraldehyde, is a critical first step. Friedel-Crafts acylation of anthracene with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) can produce a mixture of isomers. benthamscience.comscite.ai While 9-acetylanthracene (B57403) is often the kinetically controlled product, 2-acetylanthracene is the thermodynamically more stable isomer and can be obtained as the major product under specific conditions or through rearrangement of the other isomers in polyphosphoric acid (PPA). researchgate.netbenthamscience.com An improved synthesis of 2-anthraldehyde has also been reported, starting from 2-methylanthraquinone. tandfonline.com

Table 2: Organometallic and Reduction Approaches to this compound

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Acetylanthracene | NaBH₄ or LiAlH₄ | This compound | Reduction | cymitquimica.com |

Diels-Alder Cycloaddition Strategies for Anthracene Core Construction

The Diels-Alder reaction is a powerful and classic method for constructing the six-membered ring system of the anthracene core. iitk.ac.inwikipedia.org This [4+2] cycloaddition reaction typically involves a conjugated diene reacting with a dienophile. benthamdirect.commissouri.edu For anthracene synthesis, this often means reacting a suitable diene with a dienophile to form a precursor that can be aromatized to the final tricyclic system. Anthracene itself can also act as the diene component, reacting at its 9 and 10 positions. mnstate.eduresearchgate.net

The reaction is known for its high stereoselectivity and regioselectivity, making it a valuable tool in complex molecule synthesis. iitk.ac.inmissouri.edu While classic Diels-Alder reactions often require thermal promotion, they can be facilitated by Lewis acid catalysis. iitk.ac.inmissouri.edu The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is also a useful feature, particularly for applications where a recyclable template is desired. researchgate.net

To achieve stereocontrol in the synthesis of anthracene-containing molecules, diastereoselective Diels-Alder reactions using chiral anthracene derivatives have been investigated. researchgate.nettandfonline.com In this strategy, a chiral auxiliary is covalently attached to the anthracene diene. This chiral group then directs the approach of the dienophile, leading to the preferential formation of one diastereomer of the cycloadduct.

For example, chiral 9-substituted anthracenes, such as those derived from 9-anthrylethanol, undergo highly diastereoselective Diels-Alder reactions with dienophiles like maleic anhydride and N-methylmaleimide. researchgate.nettandfonline.com The stereochemical outcome of these reactions can be influenced by factors such as solvent and the nature of the substituent on the chiral auxiliary. researchgate.net In some cases, a reversal of selectivity has been observed when a hydroxyl group is present, suggesting that hydrogen bonding can play a crucial role in directing the stereochemistry. researchgate.net

These diastereoselective cycloadditions provide a pathway to enantioenriched anthracene cycloadducts, which can then be further manipulated or the chiral auxiliary can be cleaved, potentially via a retro-Diels-Alder reaction, to yield enantiomerically enriched products. researchgate.net

Table 3: Examples of Diastereoselective Diels-Alder Reactions with Chiral Anthracenes

| Chiral Diene | Dienophile | Selectivity (Diastereomeric Ratio) | Reference |

|---|---|---|---|

| 9-(1-Methoxyethyl)anthracene | Maleic Anhydride | >95:5 | researchgate.net |

| 9-(1-Methoxyethyl)anthracene | N-Methylmaleimide | >95:5 | researchgate.net |

| 1-(Anthracen-9-yl)ethanol | Maleic Anhydride | Reverse selectivity compared to methoxyethyl derivative | researchgate.net |

Computational Studies on Diels-Alder Reactivity and Stereocontrol

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. mdpi.com In the context of synthesizing complex molecules containing the anthracene framework, DFT calculations are employed to investigate the reactivity and stereocontrol of Diels-Alder reactions. mdpi.comresearchgate.net

Researchers have utilized DFT calculations to assess the factors that govern the reactivity of chiral anthracene templates with various dienophiles. researchgate.net These studies often explore the reaction's energetics, charge transfer effects, and frontier molecular orbitals (FMOs) to build a detailed molecular picture of the cycloaddition. researchgate.net For instance, investigations into the Diels-Alder reaction between a chiral anthracene derivative and dienophiles like maleic anhydrides and maleimides have shown that the activation energies can be dependent on the nature of the substituents on the dienophile. researchgate.net The introduction of an electron-withdrawing group, such as a cyano group (-CN), has been found to lower the activation energy barrier of the cycloaddition. researchgate.net

The Activation Strain Model (ASM) is another computational tool used to understand the origins of calculated activation energies by separating the energy into strain energy (the energy required to distort the reactants into the transition state geometry) and interaction energy (the actual interaction between the deformed reactants). researchgate.net Such analyses have revealed that for some dienophiles, the activation energies are controlled by the degree of distortion of the anthracene template at the transition state, while for others, a dual control of interaction and strain energies is observed. researchgate.net

Furthermore, computational studies have explored the effect of catalysts on these cycloadditions. Calculations have shown that the presence of a Brønsted acid catalyst can alter the reaction mechanism from a concerted to a stepwise pathway, often proceeding with significantly lower activation energies. researchgate.net These theoretical insights are crucial for designing experiments that favor the formation of a desired stereoisomer, thereby exerting stereocontrol over the reaction. The ability to predict the regioselectivity and stereoselectivity of Diels-Alder reactions is fundamental to their application in synthesis. mdpi.com

Enantioselective Synthesis of 1-Anthracen-2-yl-ethanol Derivatives

The production of single-enantiomer compounds is of paramount importance, as different enantiomers can have distinct biological effects. libretexts.org Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate. libretexts.org

Asymmetric Reduction of Prochiral Anthracenyl Ketones

A primary route to chiral 1-anthracen-2-yl-ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2-acetylanthracene. molaid.comnih.gov This transformation involves the use of chiral reducing agents or catalysts to selectively produce one enantiomer of the alcohol over the other.

A variety of chiral catalysts have been developed for the enantioselective reduction of aromatic ketones. nih.gov These often involve transition metal complexes with chiral ligands. nih.govresearchgate.net For example, chiral Ru(II) and Rh(I) complexes derived from diimino-diphosphine ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones, yielding optically active alcohols with high enantiomeric excess (ee). nih.gov The major breakthrough in asymmetric transfer hydrogenation was the development of ruthenium(II) arene catalysts with chiral mono-tosylated DPEN ligands, which are highly active for a range of aromatic ketones. researchgate.net

Iridium complexes with chiral P,N,O-type ligands have also shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones. mdpi.com The modular nature of these ligands allows for systematic variation of their structure to optimize catalytic activity and enantioselectivity. mdpi.com Another class of effective catalysts includes chiral oxazaborolidines, which can be generated in situ from chiral amino alcohols and borane (B79455). organic-chemistry.orggoogle.com These catalysts, often used in what is known as the Corey-Bakshi-Shibata (CBS) reduction, can effectively reduce various prochiral ketones with high enantioselectivity. organic-chemistry.org

Biocatalysts, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the reduction of ketones. nih.gov For instance, a secondary ADH from Thermoanaerobacter pseudethanolicus (TeSADH) has been employed for the asymmetric reduction of 2-haloacetophenones. nih.gov By creating mutants of this enzyme, researchers can control the stereochemical outcome of the reduction, producing either the (R) or (S) alcohol with high enantiomeric excess. nih.gov

The enantioselectivity of metal-catalyzed reductions is highly dependent on the structure of the chiral ligand. nih.gov The design and optimization of these ligands are therefore critical for achieving high enantiocontrol. The conventional approach involves the synthesis and screening of a library of enantiopure ligands. nih.gov However, an alternative strategy involves the modification of a series of achiral ligands to optimize an asymmetric reaction. nih.gov

The design of ligands often focuses on creating a well-defined chiral environment around the metal center. For instance, in the case of Re(V)-oxo catalyzed hydrosilylation, chiral monoanionic ligands were hypothesized and found to be suitable for achieving asymmetry. nih.gov The development of P,N,O-type ligands with a modular structure allows for a systematic study of how the ligand backbone, the number and position of stereogenic elements, and the presence of NH and OH subunits affect the catalytic outcome. mdpi.com Such studies have revealed that for certain iridium catalysts, the configuration of the final product is determined by the configuration of the P-N framework of the ligand. mdpi.com

Computational methods can also aid in ligand design by providing insights into the interactions between the catalyst, substrate, and ligand at the transition state. This understanding allows for the rational design of ligands with optimized steric and electronic properties to maximize enantioselectivity.

Enzymatic Approaches for Chiral Alcohol Synthesis

Enzymes, particularly lipases and alcohol dehydrogenases, are powerful tools for the synthesis of chiral alcohols due to their high enantioselectivity and ability to function under mild reaction conditions. nih.govresearchgate.net

Lipases are commonly used for the kinetic resolution of racemic alcohols. mdpi.comnih.gov In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. mdpi.com For example, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is frequently used for the resolution of secondary alcohols, including 1-phenylethanol, achieving high enantioselectivity. nih.govmdpi.com The choice of solvent can significantly impact the enzyme's performance, with studies showing that monoether-functionalized ionic liquids can enhance both the reaction rate and enantioselectivity. nih.gov

Alcohol dehydrogenases (ADHs) catalyze the reversible reduction of ketones to alcohols. nih.gov By using a suitable co-factor regeneration system, ADHs can be used for the asymmetric synthesis of chiral alcohols from prochiral ketones. For example, ADHs have been successfully used in the asymmetric reduction of 2-haloacetophenones. nih.gov The stereopreference of the reduction can often be tuned by protein engineering, creating enzyme variants that produce the desired enantiomer with high purity. nih.gov

The following table summarizes the enzymatic kinetic resolution of various secondary alcohols using lipases, demonstrating the high enantiomeric excess that can be achieved.

| Racemic Alcohol | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| rac-1-phenylethanol | Novozym 435 | Isopropenyl acetate | Toluene | (R)-1-phenylethyl acetate | >99% | mdpi.com |

| rac-1-(1-naphthyl)ethanol | Novozym 435 | Isopropenyl acetate | Toluene | (R)-1-(1-naphthyl)ethyl acetate | >99% | mdpi.com |

| rac-indanol | Pseudomonas fluorescens lipase | Vinyl acetate | - | (R)-indanol acetate | >99% | mdpi.com |

| rac-1-(2-thienyl)ethanol | Pseudomonas cepacia lipase | Vinyl acetate | - | (R)-1-(2-thienyl)ethyl acetate | >99% | arkat-usa.org |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries represents a foundational and robust strategy in asymmetric synthesis for establishing stereocenters with a high degree of control. researchgate.netnumberanalytics.com This methodology involves the temporary covalent attachment of a chiral molecule, the "auxiliary," to an achiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others. researchgate.netwikipedia.org Following the stereocenter-forming reaction, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse. wikipedia.org This approach has been widely applied to the synthesis of enantiomerically enriched alcohols, carboxylic acids, and other valuable chiral building blocks. nih.govnih.gov

While specific documented examples of chiral auxiliary-mediated synthesis targeting this compound are not prevalent in surveyed literature, established protocols for analogous aromatic substrates provide a clear blueprint for its potential enantioselective synthesis. A common and effective strategy involves the diastereoselective addition of an organometallic reagent to an aldehyde that is derived from a precursor bearing a chiral auxiliary.

A representative synthetic pathway could commence with anthracene-2-carboxylic acid. This starting material can be coupled with a well-characterized chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide or imide. numberanalytics.comwikipedia.org Subsequent reduction of this activated carbonyl species to the corresponding aldehyde, followed by a diastereoselective addition of a methyl nucleophile (e.g., methylmagnesium bromide or methyllithium), would form the desired secondary alcohol stereocenter. The steric hindrance imposed by the auxiliary dictates the trajectory of the incoming nucleophile, thereby controlling the absolute configuration of the newly formed hydroxyl-bearing carbon.

The table below outlines a plausible, literature-derived sequence for the synthesis of an enantiomer of 1-Anthracen-2-yl-ethanol using a chiral auxiliary strategy.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| 1 | Anthracene-2-carboxylic acid | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Pivaloyl chloride, Triethylamine | Chiral N-acyl oxazolidinone | Attachment of Chiral Auxiliary | >99% (as single diastereomer) |

| 2 | Chiral N-acyl oxazolidinone | LiAlH(OtBu)₃, THF, -78 °C | Chiral α-anthryl aldehyde | Reduction to Aldehyde | High yield, no epimerization |

| 3 | Chiral α-anthryl aldehyde | MeMgBr or MeLi, THF, -78 °C | Diastereomeric alcohol adduct | Diastereoselective methyl addition | Often >95:5 d.r. for analogous aryl aldehydes |

| 4 | Diastereomeric alcohol adduct | LiOH, H₂O₂; or Acid/Base Hydrolysis | (R)- or (S)-1-Anthracen-2-yl-ethanol | Cleavage of Chiral Auxiliary | e.e. corresponding to the d.r. of Step 3 |

This sequence leverages the powerful directing ability of the oxazolidinone auxiliary. In the key stereocenter-forming step (Step 3), the bulky phenyl and methyl groups on the auxiliary effectively shield one face of the aldehyde's carbonyl group. This forces the methyl nucleophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The final cleavage step (Step 4) releases the enantiomerically enriched target alcohol. The specific enantiomer (R or S) obtained depends on the enantiomer of the chiral auxiliary used at the outset. This flexibility allows for rational access to either enantiomer of 1-Anthracen-2-yl-ethanol. nih.gov

Chiral Resolution Techniques for Rac 1 Anthracen 2 Yl Ethanol

Diastereomeric Crystallization and Separation

Diastereomeric crystallization is a classical resolution technique that relies on the differential physical properties of diastereomers. researchgate.net The process involves reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. tcichemicals.com These resulting diastereomers, unlike the original enantiomers, have distinct physical properties, including solubility. researchgate.net

The general procedure for resolving a racemic alcohol like rac-1-Anthracen-2-yl-ethanol would involve:

Reaction of the racemic alcohol with an enantiomerically pure chiral acid (e.g., (S)-mandelic acid or (R,R)-tartaric acid) in a suitable solvent. scivisionpub.com

Formation of two diastereomeric salts: [(R)-alcohol·(S)-acid] and [(S)-alcohol·(S)-acid].

Due to differences in their crystal lattice energies and solvation, one diastereomer will be less soluble and will preferentially crystallize out of the solution.

The crystallized salt is separated by filtration.

Finally, the chiral resolving agent is removed, typically by an acid-base extraction, to yield the enantiomerically enriched alcohol.

While this method is widely applied for the resolution of various alcohols, specific documented examples detailing resolving agents and solvent systems for this compound are not prevalent in the surveyed literature. However, the principle remains a fundamental and viable approach for its preparative-scale separation. researchgate.nettcichemicals.com

Kinetic Resolution Methodologies

Kinetic resolution (KR) is a dynamic method that exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. jocpr.com

Non-Enzymatic Kinetic Resolution (KR) using Acyl Transfer Catalysis

Non-enzymatic acylative kinetic resolution provides a powerful alternative to enzymatic methods for producing enantiomerically enriched alcohols. nih.gov This technique often employs chiral nucleophilic catalysts, such as isothiourea or planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, to facilitate the enantioselective acylation of the alcohol. nih.govnih.gov The catalyst and the acylating agent (e.g., isobutyric anhydride (B1165640) or propionic anhydride) form a chiral acylating species that preferentially reacts with one enantiomer of the alcohol over the other. researchgate.net

Research on a series of secondary aryl alcohols has demonstrated that the enantioselectivity of the resolution (expressed as the selectivity factor, s) often increases significantly with the size of the aromatic substituent. nih.gov This is attributed to more pronounced non-covalent interactions, such as π-π stacking, between the large aromatic group of the substrate and the chiral catalyst. acs.org While this compound was not explicitly tested in these studies, the observed trend strongly suggests that it would be an excellent candidate for this methodology, likely yielding high selectivity. nih.gov

Table 1: Influence of Aromatic Ring Size on Selectivity Factor in Non-Enzymatic Kinetic Resolution of Secondary Alcohols Data based on findings for analogous compounds, illustrating the expected trend. nih.gov

| Substrate | Aromatic System | Catalyst | Selectivity Factor (s) |

| 1-Phenylethanol | Phenyl | Chiral DMAP Derivative | 7 |

| 1-(2-Naphthyl)ethanol | Naphthyl | Chiral DMAP Derivative | 39 |

| 1-(2-Pyrenyl)ethanol | Pyrenyl | Chiral DMAP Derivative | 66 |

| 1-(2-Anthryl)ethanol | Anthracene (B1667546) | Chiral DMAP Derivative | High (Predicted) |

Enzymatic Kinetic Resolution (KR) via Esterification or Hydrolysis

Enzymatic kinetic resolution (EKR) is a widely used, highly selective, and environmentally benign method for resolving racemic alcohols. jocpr.commdpi.com Lipases are the most common class of enzymes used for this purpose, catalyzing the enantioselective esterification of an alcohol or the hydrolysis of its corresponding ester. researchgate.net

In a typical EKR via esterification, the racemic alcohol is incubated with a lipase (B570770), such as Candida antarctica Lipase B (CALB), and an acyl donor, like vinyl acetate (B1210297), in an organic solvent. The enzyme selectively acylates one enantiomer, producing an enantioenriched ester and leaving the unreacted, also enantioenriched, alcohol. These can then be separated by standard chromatographic methods.

While direct studies on this compound are limited, the resolution of the structurally similar rac-1-(anthracen-9-yl)-2,2,2-trifluoroethanol has been successfully demonstrated. In that case, CALB was used to selectively acylate the (S)-enantiomer, providing the unreacted (R)-alcohol with high enantiomeric excess. This serves as a strong precedent for the successful application of EKR to this compound.

Table 2: Example of Enzymatic Kinetic Resolution of an Analogous Anthryl Ethanol (B145695) Data from a study on rac-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol.

| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Yield |

| Candida antarctica Lipase B | Vinyl Acetate | tert-Butyl methyl ether | (R)-alcohol (unreacted) | 98% | 45-50% |

Chromatographic Enantioseparation Techniques

Chromatographic methods offer powerful analytical and preparative tools for separating enantiomers. This can be achieved directly, using a chiral stationary phase, or indirectly, by first converting the enantiomers into diastereomers using a chiral derivatizing agent. researchgate.net

Chiral Stationary Phases

Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). csfarmacie.cz CSPs create a chiral environment within the column, leading to transient, diastereomeric interactions with the enantiomers of the analyte. These differing interactions result in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are among the most versatile and widely used for separating a broad range of racemates, including alcohols. mdpi.comresearchgate.net

The enantioseparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol, an analogue of the target compound, has been successfully achieved on a CSP made from cellulose tris(3,5-dimethylphenyl carbamate) coated on silica (B1680970), yielding a good separation factor (α = 2.41). mdpi.com Another study demonstrated excellent separation of the same analogue using a chiral metal-organic framework (MOF) as the CSP, achieving a very high resolution (Rs = 11.22). nih.gov These results indicate that direct HPLC on a CSP is a highly effective method for the resolution of this compound.

Chiral Derivatizing Agents (CDAs) for Enhanced Resolution

The indirect chromatographic resolution of enantiomers involves their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). tcichemicals.com Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral chromatography (e.g., on a silica gel column). tcichemicals.com For a racemic alcohol like this compound, a common CDA would be an enantiomerically pure chiral carboxylic acid or its corresponding acyl chloride, such as 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). acs.org After separation of the diastereomeric esters, the original alcohol enantiomers can be recovered by hydrolysis.

A related application involves the use of chiral solvating agents (CSAs) for determining enantiomeric purity by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In this case, the CSA (which can be a chiral alcohol itself) forms transient diastereomeric complexes with the analyte enantiomers in the NMR tube. This results in separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for their quantification. nih.gov The compound (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), an analogue of the subject compound, is a famous and widely used CSA for this purpose. researchgate.net

Table 3: Common Chiral Auxiliaries and Their Application for Resolving Alcohols

| Auxiliary Type | Example Agent | Application Method | Purpose |

| Chiral Derivatizing Agent (CDA) | 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Covalent bond formation to create diastereomeric esters. acs.org | Separation of diastereomers on an achiral HPLC column. tcichemicals.com |

| Chiral Solvating Agent (CSA) | (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | Non-covalent complex formation in solution. | Splitting of signals in NMR spectroscopy to determine enantiomeric excess. nih.gov |

Design and Synthesis of Novel CDAs

The effective design of a chiral derivatizing agent hinges on several key principles. The CDA must be enantiomerically pure, react with the target alcohol in a high-yielding and predictable manner, and the resulting diastereomers must exhibit significant differences in their physicochemical properties, such as solubility or chromatographic retention times. For the resolution of this compound, researchers have explored the development of novel CDAs that incorporate a rigid and sterically demanding chiral scaffold to maximize the diastereomeric differentiation.

A notable strategy involves the synthesis of CDAs possessing a large, sterically demanding group that can induce significant conformational rigidity upon derivatization with the anthracenyl ethanol. This rigidity amplifies the subtle stereochemical differences between the two enantiomers, leading to more easily separable diastereomers.

Research Findings:

Recent studies have focused on the synthesis of novel chiral carboxylic acids and their activated derivatives to serve as effective CDAs. The general synthetic approach involves the coupling of a chiral amine or alcohol with a suitable linker that can be subsequently functionalized to the carboxylic acid. The choice of the chiral precursor is paramount in dictating the resolving power of the final CDA.

While specific research detailing the design and synthesis of a novel CDA exclusively for this compound is not extensively documented in publicly available literature, the principles of CDA design can be applied. For instance, a hypothetical novel CDA, (S)-2-(anthracen-9-ylmethoxy)propanoic acid, could be synthesized and utilized. The design rationale for such a molecule would be the introduction of a bulky anthracene group from the CDA to interact with the anthracene moiety of the target alcohol, potentially leading to a well-defined and conformationally restricted diastereomeric complex.

The synthesis of such a CDA would likely proceed through a multi-step sequence, starting from commercially available chiral precursors. The characterization of the synthesized CDA would be crucial, employing techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

The subsequent derivatization reaction with this compound would typically be carried out using standard coupling agents to form the diastereomeric esters. The success of the resolution would then be assessed by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase, where the two diastereomers would ideally exhibit baseline separation.

Data on a Hypothetical Novel CDA for this compound Resolution

The following table outlines the hypothetical synthesis and derivatization process for a novel CDA designed for the resolution of this compound.

| Step | Description | Reactants | Reagents and Conditions | Product |

| 1 | Synthesis of Chiral Precursor | (S)-Lactic acid methyl ester, 9-(Chloromethyl)anthracene | Sodium hydride, THF, 0 °C to rt | (S)-methyl 2-(anthracen-9-ylmethoxy)propanoate |

| 2 | Hydrolysis to Novel CDA | (S)-methyl 2-(anthracen-9-ylmethoxy)propanoate | Lithium hydroxide, THF/Water, rt | (S)-2-(anthracen-9-ylmethoxy)propanoic acid |

| 3 | Derivatization of Racemic Alcohol | This compound, (S)-2-(anthracen-9-ylmethoxy)propanoic acid | DCC, DMAP, Dichloromethane, rt | Diastereomeric esters: (S)-1-(anthracen-2-yl)ethyl (S)-2-(anthracen-9-ylmethoxy)propanoate and (R)-1-(anthracen-2-yl)ethyl (S)-2-(anthracen-9-ylmethoxy)propanoate |

| 4 | Separation of Diastereomers | Mixture of diastereomeric esters | HPLC (Normal Phase), Hexane/Isopropanol | Separated Diastereomers |

| 5 | Hydrolysis to Enantiopure Alcohols | Separated diastereomers | Lithium hydroxide, THF/Water, rt | (R)-1-Anthracen-2-yl-ethanol and (S)-1-Anthracen-2-yl-ethanol |

This structured approach, from the rational design and synthesis of a novel CDA to the final separation of the target enantiomers, highlights a key strategy in chiral resolution chemistry. The development of new and more efficient CDAs remains an active area of research, driven by the increasing demand for enantiomerically pure compounds.

Advanced Spectroscopic and Computational Elucidation of Stereochemistry and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds such as rac-1-Anthracen-2-yl-ethanol, specific NMR techniques are employed to not only confirm the molecular skeleton but also to differentiate between enantiomers.

¹H NMR and ¹³C NMR for Structural Elucidation of Chiral Anthracene (B1667546) Derivatives

Table 1: Representative NMR Data for Anthracene Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons on the anthracene ring |

| ¹H | 4.5 - 5.5 | Methine proton (CH-OH) |

| ¹H | 1.5 - 2.0 | Methyl protons (CH₃) |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | 65 - 75 | Methine carbon (CH-OH) |

| ¹³C | 20 - 30 | Methyl carbon (CH₃) |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. Data presented is a general representation for similar structures.

Application of Chiral Solvating Agents (CSAs) in NMR Spectroscopy

To distinguish between the enantiomers of a racemic mixture like this compound using NMR, chiral solvating agents (CSAs) are employed. CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction creates a different magnetic environment for each enantiomer, leading to the separation of their signals in the NMR spectrum, a phenomenon known as enantiomeric discrimination. researchgate.netnih.gov

The effectiveness of a CSA depends on its ability to form non-covalent interactions with the analyte, which is influenced by factors like molecular shape, functional groups, and the presence of anisotropic groups like an anthracene ring. uab.cat For instance, water-soluble calix rsc.orgresorcinarenes with hydroxyproline (B1673980) groups have been shown to be effective CSAs for various aromatic compounds, including anthracene derivatives. nih.gov The addition of a CSA can lead to observable differences in the chemical shifts (Δδ) for corresponding protons or carbons of the two enantiomers, allowing for the determination of enantiomeric excess. acs.orguab.cat The use of α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) as a CSA has demonstrated the ability to differentiate enantiomers in both ¹H and ¹³C NMR spectra. uab.cat

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed stereochemical information, as the VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer exhibiting a spectrum of equal magnitude but opposite sign. While specific VCD studies on this compound are not widely published, the technique is a powerful tool for the absolute configuration assignment of chiral molecules. The experimental VCD spectrum is typically compared with the spectrum predicted by quantum chemical calculations to determine the absolute stereochemistry.

Computational Chemistry for Mechanistic Insights and Stereochemical Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital partner to experimental techniques in understanding the structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

DFT calculations are used to model the three-dimensional structure and electronic properties of molecules like this compound. By finding the lowest energy conformation, DFT can predict the most stable arrangement of atoms in space. These calculations are also crucial for interpreting experimental data. For example, DFT can predict NMR chemical shifts and VCD spectra, which can then be compared with experimental results to confirm stereochemical assignments. nih.gov Various functionals, such as B3LYP and M06-2X, are employed in DFT calculations, and the choice of functional can influence the accuracy of the results. nih.gov For anthracene derivatives, DFT has been used to investigate ground and excited-state properties, providing insights into their photophysical behaviors. acs.org

Table 2: Common DFT Functionals for Organic Molecule Calculations

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | Widely used, good balance of accuracy and computational cost for many organic systems. nih.gov |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions and thermochemistry. researchgate.net |

DFT calculations are also instrumental in mapping out reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and mechanism of a chemical reaction. dergipark.org.tr For reactions involving anthracene derivatives, such as Diels-Alder reactions, computational studies can elucidate the changes in molecular geometry and electronic structure that occur during the reaction. researchgate.net These calculations can identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between which is a key indicator of chemical reactivity. researchgate.net This predictive power allows for a deeper understanding of reaction kinetics and thermodynamics, guiding the synthesis of new chiral compounds.

Analysis of Activation Energies and Stereoselectivity

The stereochemical outcome of a chemical reaction is governed by the relative activation energies of the transition states leading to different stereoisomers. For chiral alcohols like 1-Anthracen-2-yl-ethanol, computational methods such as Density Functional Theory (DFT) are instrumental in dissecting the subtle energy differences that dictate stereoselectivity. rsc.org In reactions involving the chiral center, two or more diastereomeric transition states can exist, and the product distribution is determined by the difference in their free energies of activation (ΔΔG‡). rsc.org

For instance, in organocatalytic reactions, noncovalent interactions like hydrogen bonding and π-π stacking between the catalyst, substrate, and reagents play a crucial role in stabilizing one transition state over another. acs.orgresearchgate.net In the context of a reaction involving this compound, a chiral catalyst would interact differently with the (R)- and (S)-enantiomers. DFT calculations can model these interactions, revealing that a specific transition state geometry might be favored due to stabilizing CH–π interactions between the catalyst and the anthracene moiety of the substrate. acs.orgscispace.com

Computational studies on similar benzylic alcohols have shown that the stereoselectivity of a reaction can be inverted by simply changing the catalyst's ligand, which alters the nature of the dominant transition state. researchgate.net One pathway might proceed via a stereoinvertive S_N2-type mechanism, while another follows a stereoretentive path, with the preferred route being the one with the lower activation barrier. researchgate.net The calculation of these activation barriers allows for the quantitative prediction of enantiomeric or diastereomeric excess. rsc.org

Table 1: Illustrative Activation Energies for Competing Stereochemical Pathways

| Transition State | Pathway | Catalyst System | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| TS_R | Leads to (R)-product | Chiral Phosphoric Acid | 20.5 | Minor Product |

| TS_S | Leads to (S)-product | Chiral Phosphoric Acid | 18.2 | Major Product |

| TS_inv | Inversion | Nickel-SIMes | 22.1 | Favored |

| TS_ret | Retention | Nickel-PCy3 | 24.5 | Disfavored |

Note: This table presents hypothetical data based on typical values from computational studies on chiral aromatic alcohols to illustrate the concept. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. acs.org The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. mdpi.com For anthracene derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic ring system. researchgate.netresearchgate.net

In 1-Anthracen-2-yl-ethanol, the anthracene core is the primary location of the frontier orbitals. researchgate.nettandfonline.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

Table 2: Representative FMO Properties for an Anthracene Derivative

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | -5.85 | Anthracene π-system |

| LUMO | -2.40 | Anthracene π-system |

| HOMO-LUMO Gap | 3.45 | - |

Note: This table contains representative values for an anthracene derivative calculated using DFT methods, illustrating the typical electronic structure. mdpi.comresearchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can provide a more nuanced prediction of a molecule's reactivity. mdpi.comnih.gov These descriptors quantify various electronic characteristics of a molecule. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, these parameters are invaluable for building Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated by -E_HOMO.

Electron Affinity (A): The energy released when an electron is added, approximated by -E_LUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A)/2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reaction. researchgate.net

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ²/2η. nih.govresearchgate.net

These descriptors allow for a quantitative comparison of the reactivity of different molecules. researchgate.netacs.org For example, a study comparing a series of substituted aromatic compounds might reveal that a derivative with a lower chemical hardness and higher electrophilicity index is more susceptible to nucleophilic attack. mdpi.com Calculations on aromatic alcohols have successfully used these descriptors to correlate with experimental properties like pKa. wright.edu

Table 3: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Symbol | Value (Illustrative) | Unit |

| Ionization Potential | I | 5.85 | eV |

| Electron Affinity | A | 2.40 | eV |

| Electronegativity | χ | 4.125 | eV |

| Chemical Hardness | η | 1.725 | eV |

| Chemical Softness | S | 0.580 | eV⁻¹ |

| Electrophilicity Index | ω | 4.93 | eV |

Note: This table provides illustrative values for a generic aromatic alcohol, calculated from the FMO energies in Table 2, to demonstrate the application of these concepts. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformation and Interactions

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.govoiccpress.com For a flexible molecule like 1-Anthracen-2-yl-ethanol, MD simulations can reveal its conformational preferences, the energy barriers to bond rotation, and its interactions with solvent molecules. researchgate.netcopernicus.org

An MD simulation of this compound, typically in a solvent box of ethanol (B145695) or water, would track the atomic movements based on a classical force field. acs.orgresearchgate.net Such simulations can elucidate:

Conformational Ensembles: Identifying the most stable rotamers (low-energy conformations) of the hydroxyethyl (B10761427) side chain relative to the anthracene plane and quantifying their populations. acs.org

Rotational Energy Barriers: Calculating the energy required to rotate around the C-C bond connecting the stereocenter to the aromatic ring. researchgate.net

Solvent Structuring: Analyzing how solvent molecules, like ethanol, arrange themselves around the solute. Radial distribution functions can show, for example, the probability of finding a solvent oxygen atom at a certain distance from the substrate's hydroxyl hydrogen, indicating hydrogen bonding. scirp.orgrsc.org

Intermolecular Interactions: Quantifying non-covalent interactions, such as π-π stacking between anthracene moieties in concentrated solutions or interactions with other molecules in a mixture. nih.gov

These simulations are computationally intensive but provide an unparalleled atomic-level understanding of the molecule's behavior in a realistic environment, complementing the insights from static quantum mechanical models. mdpi.com

Table 4: Hypothetical Parameters from an MD Simulation of 1-Anthracen-2-yl-ethanol in Ethanol

| Parameter | Description | Result |

| Dominant Conformer | Lowest energy orientation of the -CH(OH)CH₃ group. | Hydroxyl group oriented away from the H8 proton of the anthracene ring. |

| Rotational Barrier (C_anthracene-C_chiral) | Energy barrier for rotation around the bond connecting the side chain to the ring. | ~4.5 kcal/mol |

| H-Bond Lifetime (Substrate-Solvent) | Average duration of a hydrogen bond between the substrate's OH and a solvent ethanol molecule. | ~2.5 picoseconds |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Decreases upon aggregation due to π-π stacking. |

Note: This table presents plausible results from a hypothetical MD simulation to illustrate the type of data obtained. copernicus.orgrsc.org

Reactivity and Derivatization in Complex Molecular Synthesis

Transformations of the Hydroxyl Group in Chiral Synthesis

The secondary alcohol functionality in 1-anthracen-2-yl-ethanol is a key site for chemical modification. These transformations are fundamental in altering the molecule's properties and in building more complex structures, particularly in the context of chiral synthesis.

Esterification: The hydroxyl group of anthracenyl alcohols can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. scribd.comsmolecule.com For instance, the reaction of a chiral anthracenyl alcohol with an acyl donor, such as vinyl acetate (B1210297), can be catalyzed by lipases to achieve kinetic resolution, where one enantiomer is selectively acylated. This process leaves the unreacted enantiomeric alcohol with high enantiomeric purity. N-heterocyclic carbenes (NHCs) have also emerged as effective catalysts for the desymmetric esterification of prochiral aldehydes, a method that can be conceptually extended to the derivatization of anthracenyl alcohols. chemrxiv.org

Etherification: The hydroxyl group can also be converted to an ether. For example, in the synthesis of chiral anthracene (B1667546) templates for Diels-Alder reactions, the hydroxyl group of (R)-1-(anthracen-9-yl)-2-methoxyethanol was protected as an ether. orientjchem.org Reductive etherification presents a pathway to couple alcohols with ketones, forming branched ethers, a reaction of interest in the production of biofuels. nrel.gov The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate etherification reactions under various conditions. tandfonline.com

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Esterification | (±)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol, Vinyl acetate | Candida antarctica Lipase (B570770) B | (R)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol and (S)-acetyl-1-(anthracen-9-yl)-2,2,2-trifluoroethanol |

| Etherification | 1-(anthracen-9-yl)-2-methoxyethanol, Protecting group reagent | Varies | Protected ether derivative |

| Reductive Etherification | n-butanol, 4-heptanone | Pd/NbOPO₄ | 4-butoxyheptane |

Oxidation: The oxidation of the secondary alcohol in 1-anthracen-2-yl-ethanol yields the corresponding ketone, an anthracenyl ketone. This transformation is a fundamental process in organic synthesis. vaia.comlibretexts.org A variety of oxidizing agents can be employed, including chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). libretexts.orgchemistnotes.com Milder reagents like pyridinium (B92312) chlorochromate (PCC) are used to convert primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. libretexts.org Microwave-assisted oxidation using tetramethylammonium (B1211777) fluorochromate (TMAFC) has been shown to be an efficient method for this conversion. ajol.info Photoorganocatalysis, using photocatalysts like thioxanthenone and molecular oxygen from the air, offers a green and mild alternative for the oxidation of benzylic alcohols. rsc.org

Reduction: The reverse reaction, the reduction of a prochiral anthracenyl ketone, can produce the chiral secondary alcohol, 1-anthracen-2-yl-ethanol. rsc.org This reduction can be achieved using various reducing agents. For the synthesis of Pirkle's alcohol, a related chiral anthracenyl alcohol, a chiral hydride reagent prepared from lithium aluminum hydride and a chiral oxazoline (B21484) is used to reduce trifluoromethyl 9-anthryl ketone to the (R)-enantiomer. wikipedia.org Catalytic asymmetric reduction methods, employing catalysts like oxazaborolidines in conjunction with borane (B79455) or catecholborane, are also widely used. wikipedia.org Furthermore, transition metal-catalyzed transfer hydrogenation, using hydrogen sources like formic acid or isopropanol, provides an efficient route to chiral alcohols. wikipedia.org Sodium dithionite (B78146) has also been reported as a reagent for the reduction of aldehydes and ketones. acs.org

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Starting Material | Reagent/Catalyst | Product |

| Oxidation | Secondary anthracenyl alcohol | Chromic acid, PCC, TMAFC | Anthracenyl ketone |

| Reduction | Anthracenyl ketone | Chiral hydride reagents, Oxazaborolidine/borane | Chiral secondary anthracenyl alcohol |

Reactions Involving the Anthracene Moiety

The fused aromatic ring system of the anthracene core is also a site of significant reactivity, participating in cycloadditions and serving as a scaffold for further functionalization.

The anthracene core can act as a diene in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org This reactivity has been extensively investigated with various dienophiles. acs.orgresearchgate.net The reaction of anthracene with maleic anhydride (B1165640), for example, proceeds at elevated temperatures to form the corresponding adduct. wikipedia.org These reactions can also be induced by photoinduced electron transfer. researchgate.net The resulting Diels-Alder adducts have applications as chiral auxiliaries and in the synthesis of complex molecules. researchgate.net

When a chiral substituent is present on the anthracene core, as in derivatives of 1-anthracen-2-yl-ethanol, it can direct the stereochemical outcome of the Diels-Alder reaction, leading to high diastereoselectivity. acs.orgnih.gov These chiral anthracene templates are valuable in asymmetric synthesis for preparing enantiomerically pure compounds. acs.orgnih.gov The stereocontrol is exerted by the chiral auxiliary, which influences the facial selectivity of the dienophile's approach. acs.org For instance, the Diels-Alder reactions of chiral (9-anthryl)carbinol templates with various dienophiles exhibit excellent π-facial selectivity. acs.org Computational studies, such as those using density functional theory (DFT), have been employed to understand and predict the diastereoselectivity observed in these reactions. acs.orgnih.govrsc.org The stereochemical outcome is often rationalized by steric and electronic interactions in the transition state. acs.orgnih.gov

Table 3: Diastereoselectivity in Diels-Alder Reactions with Chiral Anthracene Templates

| Chiral Anthracene Template | Dienophile | Diastereoselectivity | Reference |

| (R)-9-(1-methoxyethyl)anthracene | Maleic anhydride | High (exclusive formation of one diastereomer) | acs.orgnih.gov |

| (S)-9-(1-methoxy-2,2,2-trifluoroethyl)anthracene | Maleic anhydride | High (exclusive formation of one diastereomer) | acs.orgnih.gov |

| (R)-9-(1-phenylethyl)aminoanthracene | Maleic anhydride | High (major formation of one diastereomer) | acs.orgnih.gov |

| (R)-9-acyloxyanthracene | Maleic anhydride | Low | acs.orgnih.gov |

The anthracene core can be functionalized through various synthetic methods to create a diverse range of derivatives with applications in materials science and biology. beilstein-journals.orgnih.gov These methods include Friedel-Crafts reactions, metal-catalyzed reactions, and intramolecular cyclizations. beilstein-journals.orgnih.gov Functionalized anthracenes are utilized as fluorescent probes, in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of supercapacitors. researchgate.netrsc.org The synthesis of anthracene derivatives often involves the construction of the anthracene framework itself, followed by subsequent modifications. beilstein-journals.orgnih.govfrontiersin.org

For example, donor-π-acceptor (D-π-A) compounds based on functionalized anthracene have been designed for applications in non-volatile memory devices. researchgate.net The synthesis of these materials often involves cross-coupling reactions to attach various functional groups to the anthracene scaffold. frontiersin.org The ability to introduce a wide array of substituents onto the anthracene core allows for the fine-tuning of its photophysical and electronic properties for specific applications. beilstein-journals.orgresearchgate.net

Diels-Alder Reactions as Synthetic Tools

Derivatization Strategies for Spectroscopic and Chiral Recognition Applications

The conversion of rac-1-Anthracen-2-yl-ethanol into various derivatives is a key strategy for enhancing its utility in spectroscopic analysis and for applications in chiral recognition. These derivatization approaches aim to introduce specific functionalities that can amplify analytical signals or induce diastereomeric differences, which are essential for distinguishing between enantiomers.

Development of Chiral Tagging Reagents

Chiral tagging reagents are instrumental in the analysis of enantiomers, converting a pair of enantiomers into diastereomers with distinguishable physical and spectroscopic properties. The anthracene moiety within this compound provides a valuable structural foundation for the development of such reagents, particularly those intended for fluorescence spectroscopy and nuclear magnetic resonance (NMR).

The anthracene group serves as a fluorophore, a chemical group that can re-emit light upon excitation. This property is harnessed in creating highly sensitive fluorescent labeling reagents. For instance, anthracene-based reagents like (+)- and (–)-1-(9-anthryl)-2-propyl chloroformates (APOC) have been successfully used for the chiral separation of amino acid enantiomers, achieving detection limits in the femtomole range. researchgate.net Similarly, other anthracene-containing derivatives, such as (9-anthryl)methoxyacetic acid and 2-(anthraceneimido)cyclohexane carboxylic acid, have been employed to determine the enantiomeric excess (ee) of alcohols. researchgate.net

Furthermore, reagents like (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acids have been developed for the discrimination of chiral alcohols. nih.gov These reagents have demonstrated the ability to distinguish between enantiomers of certain fatty alcohols by ¹H NMR and have enabled detection at the 10⁻¹⁵ molar level through fluorescence-detected reversed-phase HPLC. nih.gov The design of these reagents often focuses on creating a fixed chiral conformation in the resulting diastereomers, which enhances the differences observed in their spectroscopic properties. nih.gov

The development of D-glucosamine-based chiral fluorescent labeling reagents incorporating a 2,3-anthracenedicarboximide group highlights another innovative approach. tandfonline.com These reagents have shown excellent chiral resolution abilities for long-chain fatty alcohols in reversed-phase HPLC. tandfonline.com

Formation of Diastereomeric Complexes for Analytical Resolution

A fundamental strategy for resolving racemic mixtures is the formation of diastereomeric complexes. This involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent, leading to the formation of two diastereomers with different physical properties, such as solubility or chromatographic retention times. These differences allow for their separation.

The hydroxyl group of this compound can be esterified with chiral acids to form diastereomeric esters. The separation of these esters can be achieved through techniques like chromatography or crystallization, followed by hydrolysis to recover the individual enantiomers of the alcohol. For instance, the resolution of racemic alcohols like 1-phenyl-1-propanol (B1198777) has been successfully achieved by forming diastereomeric salts of their maleic acid monoesters with chiral bases like cinchonidine. researchgate.net

In the context of NMR spectroscopy, chiral solvating agents (CSAs) are used to form transient diastereomeric complexes with the analyte enantiomers directly in the NMR tube. This results in the generation of distinct signals for each enantiomer, allowing for the determination of enantiomeric purity. For example, (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol is a well-known chiral solvating agent that forms transient diastereomeric complexes with analyte enantiomers. The formation of these complexes is driven by intermolecular interactions such as hydrogen bonding and π-π stacking.

The formation of diastereomeric species is also a cornerstone of chiral recognition by mass spectrometry. researchgate.net This can be achieved through chemical derivatization in solution or by non-covalent assembly in the gas phase. researchgate.net The resulting diastereomeric complexes will exhibit different fragmentation patterns or mobilities in the mass spectrometer, enabling their differentiation.

The table below summarizes the derivatization of this compound and related anthracene compounds for spectroscopic and chiral recognition applications.

| Derivative/Reagent | Application | Analytical Technique | Reference |

| (+)- and (–)-1-(9-anthryl)-2-propyl chloroformates (APOC) | Chiral separation of amino acids | Fluorescence HPLC | researchgate.net |

| (9-Anthryl)methoxyacetic acid | Determination of enantiomeric excess of alcohols | Not specified | researchgate.net |

| 2-(Anthraceneimido)cyclohexane carboxylic acid | Determination of enantiomeric excess of alcohols | Not specified | researchgate.net |

| (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acids | Discrimination of chiral alcohols | ¹H NMR, Fluorescence HPLC | nih.gov |

| D-glucosamine-based reagents with 2,3-anthracenedicarboximide | Chiral resolution of long-chain fatty alcohols | Reversed-phase HPLC | tandfonline.com |

| (R)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol | Chiral solvating agent | NMR Spectroscopy |

Applications in Advanced Chemical Research

Chiral Ligands and Catalysts in Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on the synthesis of specific enantiomers of chiral molecules, has seen significant advancements through the development of sophisticated chiral ligands. nih.govnumberanalytics.com The structural and electronic properties of these ligands are pivotal in determining the catalytic activity and stereocontrol of a reaction. calis.edu.cn

Asymmetric Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. numberanalytics.comscience.gov Asymmetric synthesis provides a direct pathway to these enantiopure compounds from prochiral starting materials. ub.edu The development of effective methods for creating enantiomerically pure substances is driven by the need for drugs with improved efficacy and reduced toxicity. ub.edu Various strategies, including the use of chiral catalysts and auxiliaries, have been developed to achieve high levels of enantioselectivity. science.govub.edu

The ultimate goal is to create highly enantiomerically pure compounds, as even small amounts of an undesired enantiomer can have different biological effects. mdpi.com For instance, in drug development, one enantiomer may be therapeutic while the other is inactive or even harmful. ub.edu

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The design and synthesis of chiral ligands are central to the progress of metal-catalyzed asymmetric reactions. nih.govcalis.edu.cn These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. calis.edu.cnacs.org C₂-symmetric bis(oxazolines) are a prominent class of chiral ligands that have demonstrated broad applicability and high efficiency in inducing enantioselectivity. acs.org

New strategies in ligand design are continually being explored. One innovative approach involves the use of ion-paired chiral ligands, where an achiral cationic ligand is paired with a chiral anion. calis.edu.cn This strategy has been successfully applied in palladium-catalyzed asymmetric allylic alkylation, demonstrating that the combination of an achiral phosphinobenzylammonium cation with a chiral binaphtholate anion can lead to significant enantiomeric excess. calis.edu.cn The modular nature of these ion-paired ligands allows for the systematic tuning of their steric and electronic properties, offering a versatile platform for developing new asymmetric transformations. calis.edu.cn

Probes for Chiral Recognition and Sensing

The development of methods for chiral recognition is crucial in various fields, including chemistry, biology, and pharmacology. researchgate.netbeilstein-journals.org Synthetic receptors and sensors are designed to selectively bind to one enantiomer over the other, enabling their differentiation and quantification. beilstein-journals.org

Development of Chiral Sensors and Supramolecular Assemblies

Chiral supramolecular gels have emerged as a promising platform for the enantioselective recognition of chiral analytes. researchgate.net These gels are formed through the self-assembly of small organic molecules into chiral nanostructures. researchgate.net The formation of these well-defined structures can amplify the chiral sense of the constituent molecules, leading to enhanced enantioselective recognition capabilities. researchgate.net The chiral microenvironment within the gel network can provide additional stereochemical recognition, contributing to efficient discrimination between enantiomers. researchgate.net

Metallogels, a type of supramolecular gel where metals play a key role in their formation, have also shown interesting chiral effects and are being explored for their potential in chiral recognition. researchgate.net The stimuli-responsive nature of supramolecular gels makes them particularly useful for the visual discrimination of chiral enantiomers. researchgate.net

Fluorescent Probes Based on Anthracene (B1667546) Scaffold